molecular formula C9H9FO B1526565 6-Fluoro-2,3-dihydro-1h-inden-1-ol CAS No. 52085-94-6

6-Fluoro-2,3-dihydro-1h-inden-1-ol

Cat. No. B1526565
CAS RN: 52085-94-6
M. Wt: 152.16 g/mol
InChI Key: CLUAHEPQMQFYFJ-UHFFFAOYSA-N
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Description

6-Fluoro-2,3-dihydro-1h-inden-1-ol is a chemical compound with the molecular formula C9H9FO . It is also known as 6-fluoro-1-indanol .


Molecular Structure Analysis

The molecular structure of 6-Fluoro-2,3-dihydro-1h-inden-1-ol consists of a five-membered ring fused with a six-membered ring, with a fluorine atom attached to the sixth carbon . The molecular weight of this compound is 152.17 .


Physical And Chemical Properties Analysis

6-Fluoro-2,3-dihydro-1h-inden-1-ol is a powder at room temperature . Its predicted boiling point is 237.1±35.0 °C, and its predicted density is 1.271±0.06 g/cm3 .

Scientific Research Applications

Materials Science and OLED Devices

Fluorinated compounds, including derivatives similar to 6-Fluoro-2,3-dihydro-1h-inden-1-ol, have been extensively used in the development of organic light-emitting diode (OLED) technologies. A study on fluoro derivatives of oligo(arylenevinylene) derivatives demonstrated their high fluorescence and efficiency in OLED applications, highlighting the role of fluoro substituents in tuning electronic properties and improving device performance (Li et al., 2007).

Synthetic Organic Chemistry

In synthetic organic chemistry, fluorinated compounds play a crucial role as intermediates in creating complex molecules. For instance, fluoromethylating reagents have been developed for the trifluoromethylation of carbon-carbon multiple bonds, showcasing the importance of fluorine in medicinal chemistry and agrochemical applications (Koike & Akita, 2016).

Biological Imaging

Fluorinated compounds are also pivotal in biological imaging. The development of environment-sensitive fluorophores for fluorescence lifetime imaging in live cells exemplifies this application. These compounds, such as 4,4'-difluoro-4-bora-5-(p-oxoalkyl)phenyl-3a,4a-diaza-s-indacene, measure the viscosity of live cells, providing insights into cellular processes and environments (Kuimova et al., 2008).

Environmental Studies

Research into the behavior of fluorochemicals in wastewater treatment has revealed significant findings about the persistence and transformation of these compounds in aquatic environments. Studies have shown how specific fluorochemicals undergo changes through wastewater treatment processes, underscoring the challenges in removing these persistent pollutants from water (Schultz et al., 2006).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding ingestion and inhalation, washing thoroughly after handling, and storing at room temperature .

Future Directions

Indole derivatives, which include compounds similar to 6-Fluoro-2,3-dihydro-1h-inden-1-ol, have been studied for their potential therapeutic applications . These compounds have shown a broad range of biological activities, suggesting that they could be explored for new therapeutic possibilities .

properties

IUPAC Name

6-fluoro-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUAHEPQMQFYFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2,3-dihydro-1h-inden-1-ol

CAS RN

52085-94-6
Record name 6-fluoro-2,3-dihydro-1H-inden-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 6-fluoro-indan-1-one (0.50 g, 3.3 mmol) in DCE (10 mL) and MeOH (10 mL) was added NaBH4 (0.25 g, 6.6 mmol). After 30 min the reaction was quenched with H2O (10 mL) and extracted with CH2Cl2 (3×20 mL). The organic layers were combined and dried to give the title compound (0.49 g, 97%). MS (ESI): mass calcd. for C9H7FO, 150.1; m/z found, 151.4 [M+H]+. 1H NMR (CDCl3): 7.23-7.13 (m, 1H), 7.09 (dd, J=8.6, 2.5 Hz, 1H), 6.99-6.90 (m, 1H), 5.21 (t, J=6.3 Hz, 1H), 3.13-2.91 (m, 1H), 2.85-2.68 (m, 1H), 2.63-2.44 (m, 1H), 2.09-1.74 (m, 2H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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